![molecular formula C25H26N2O5 B10987014 (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide](/img/structure/B10987014.png)
(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
- The first part, (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide , represents the chemical structure.
- The second part, 4E , indicates the geometry of the double bond.
- This compound belongs to the class of natural products known as alkaloids .
- Alkaloids are diverse organic compounds containing basic nitrogen atoms, often found in plants and exhibiting various biological activities.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves several steps, including functional group transformations and cyclization reactions.
- Industrial production methods may not be well-documented due to its complex structure and limited commercial demand.
Chemical Reactions Analysis
Oxidation: The compound contains a phenolic hydroxyl group, which can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may be possible.
Substitution: The indole nitrogen could participate in substitution reactions.
Common Reagents and Conditions: These would depend on the specific reaction steps.
Major Products: Without experimental data, we can’t definitively state the major products formed.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity : Research indicates that benzofuran derivatives exhibit significant anticancer properties. The compound has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC3 (prostate cancer)
- SIRT2 Inhibition : The compound has been evaluated for its inhibitory effects on SIRT2, a member of the sirtuin family of proteins involved in cellular regulation and metabolism. Preliminary results suggest that it exhibits selective inhibition with an IC50 value around 3.81 µM, making it a potential candidate for further development as a SIRT2 inhibitor .
Data Table: Anticancer Activity
Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
(4E)-6-(...) | MCF-7 | <10 | Induces apoptosis |
(4E)-6-(...) | A549 | <10 | Induces apoptosis |
(4E)-6-(...) | PC3 | <10 | Induces apoptosis |
Benzofuran Derivative | HCT116 | 8 | Apoptosis induction |
Neuropharmacological Applications
Recent studies have explored the neuroprotective effects of benzofuran derivatives, including the compound . These derivatives have shown potential in modulating neurochemical pathways associated with neurodegenerative diseases.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
- Binding Affinity Studies : Research indicates that certain analogs exhibit favorable binding profiles to serotonin receptors, suggesting potential applications in mood disorders .
Case Studies
- Study on Antitumor Activity : A detailed study conducted on various benzofuran derivatives highlighted their effectiveness against multiple tumor cell lines. The study utilized assays to measure cell viability and apoptosis markers, confirming the therapeutic potential of these compounds .
- SIRT2 Inhibition Research : Another case study focused on the structure-activity relationship of benzofuran derivatives as SIRT2 inhibitors, providing insights into their binding characteristics and efficacy .
Mechanism of Action
- Again, this information is scarce. we can speculate:
- The compound’s benzofuran ring and indole moiety suggest potential interactions with biological targets.
- It might act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds. you could explore related alkaloids or benzofuran derivatives.
Please note that due to the complexity and limited availability of data, some aspects remain speculative. If more information becomes accessible, it could enhance our understanding of this compound.
Biological Activity
The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide, commonly referred to as Mycophenolic Acid, is a derivative of the natural product mycophenolate mofetil. This compound has garnered attention for its diverse biological activities, particularly in immunosuppression and potential anticancer properties.
- Molecular Formula : C17H20O6
- Molecular Weight : 320.34 g/mol
- CAS Number : 24280-93-1
Mycophenolic Acid primarily acts by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial in the de novo synthesis pathway of purine nucleotides. This inhibition selectively affects lymphocytes, which rely heavily on this pathway for proliferation, thereby exerting immunosuppressive effects. The compound's ability to modulate immune responses makes it valuable in transplant medicine and autoimmune diseases.
Immunosuppressive Effects
Mycophenolic Acid is widely used as an immunosuppressant in organ transplantation to prevent rejection. Its efficacy has been demonstrated in numerous clinical trials, where it has shown to reduce the incidence of acute rejection episodes compared to other immunosuppressants.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Mycophenolic Acid. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms:
- Cell Cycle Arrest : The compound can induce G0/G1 phase arrest in cancer cells, effectively halting their proliferation.
- Inhibition of Tumor Cell Migration : Mycophenolic Acid has been observed to reduce the migratory capacity of cancer cells, which is critical for metastasis.
In Vitro Studies
A study investigating the effects of Mycophenolic Acid on human cancer cell lines reported significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types, including breast (MDA-MB 231) and colorectal (HCT116) cancer cells .
Cell Line | IC50 (µM) |
---|---|
MDA-MB 231 | 10 |
HCT116 | 8 |
Caco2 | 6 |
Case Studies
In a clinical setting, patients receiving Mycophenolic Acid as part of their immunosuppressive regimen showed not only improved graft survival rates but also a lower incidence of malignancies compared to those treated with traditional therapies .
Safety Profile
While Mycophenolic Acid is generally well-tolerated, it can cause side effects such as gastrointestinal disturbances and hematologic toxicities. Monitoring is essential during therapy to mitigate these risks.
Properties
Molecular Formula |
C25H26N2O5 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C25H26N2O5/c1-14(5-9-21(28)27-17-6-8-20-16(12-17)10-11-26-20)4-7-18-23(29)22-19(13-32-25(22)30)15(2)24(18)31-3/h4,6,8,10-12,26,29H,5,7,9,13H2,1-3H3,(H,27,28)/b14-4+ |
InChI Key |
LMQJCZHJPUYCCT-LNKIKWGQSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC4=C(C=C3)NC=C4)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC4=C(C=C3)NC=C4)O |
Origin of Product |
United States |
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